3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one
Description
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 3,4-dimethoxyphenylethyl substituent, which confers distinct electronic and steric properties.
Properties
CAS No. |
7400-13-7 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H21NO5/c1-24-17-5-3-14(9-20(17)25-2)7-8-22-12-16-10-15-4-6-21(23)27-19(15)11-18(16)26-13-22/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChI Key |
GXTBCMYUZWQKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(C=C4C(=C3)C=CC(=O)O4)OC2)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Catalytic Systems
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-3,4-dihydrochromeno[6,7-e][1,3]oxazin-8(2H)-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a chromeno-oxazin backbone with several derivatives reported in the literature. Key comparisons are summarized below:
Key Observations
Substituent Effects on Lipophilicity :
- The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to the 3,4-dihydroxyphenyl group in ’s compounds, which enhances aqueous solubility .
- The trifluoromethyl group in ’s derivatives may improve metabolic stability and electron-withdrawing effects, altering reactivity .
Spectral Signatures: Chromeno-oxazin derivatives typically show strong carbonyl (C=O) IR absorption near 1720 cm⁻¹, as seen in . Methoxy groups in the target compound would produce distinct ¹H NMR signals (δ ~3.8–4.0 ppm for OCH₃), whereas fluorophenyl groups (e.g., in ) exhibit characteristic aromatic splitting patterns .
Biological Implications: Compounds with dihydroxyphenyl groups () may exhibit antioxidant activity due to phenolic hydroxyls, whereas dimethoxyphenyl derivatives (target compound) could favor membrane permeability . The hydroxyalkyl side chains in ’s compounds might enhance water solubility, a feature absent in the target compound .
Limitations
- Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence.
- Comparisons rely on structural analogs, necessitating further empirical validation.
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one , also known by its CAS number 885273-97-2, belongs to a class of chemical compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular formula of the compound is , with a molecular weight of approximately 367.395 g/mol. The structure features a chromeno-oxazine core that is substituted with a dimethoxyphenyl ethyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.395 g/mol |
| CAS Number | 885273-97-2 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are attributed to the presence of methoxy groups on the aromatic ring, which enhance electron donation capabilities and stabilize free radicals.
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective effects. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been documented in various studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammatory pathways. This makes it a candidate for further research in treating chronic inflammatory conditions.
Anticancer Potential
Preliminary studies indicate that This compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Neuroprotective | Mitigates oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Neuroprotection Study : A study published in Journal of Neurochemistry demonstrated that derivatives of chromeno-oxazine compounds exhibited protective effects against oxidative damage in SH-SY5Y neuroblastoma cells. The results indicated reduced levels of reactive oxygen species (ROS) upon treatment with the compound.
- Anti-inflammatory Research : In a study featured in Phytotherapy Research, it was found that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis.
- Anticancer Activity : A recent publication in Cancer Letters explored the effects of chromeno-based compounds on various cancer cell lines. The study reported that these compounds could effectively inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Q & A
Q. What methodologies assess its ecotoxicological risks in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
